![molecular formula C20H54FeSi6 B14241434 Iron(2+) bis[tris(trimethylsilyl)methanide] CAS No. 345950-17-6](/img/structure/B14241434.png)
Iron(2+) bis[tris(trimethylsilyl)methanide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+) bis[tris(trimethylsilyl)methanide] is a coordination complex composed of an iron cation (Fe2+) and two tris(trimethylsilyl)methanide anions. This compound is part of a broader category of metal amides and is known for its unique structural and chemical properties. The bulky hydrocarbon backbone of the tris(trimethylsilyl)methanide ligands imparts lipophilicity and low lattice energy to the complex, making it soluble in nonpolar organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron(2+) bis[tris(trimethylsilyl)methanide] can be synthesized through a salt metathesis reaction. The general method involves reacting anhydrous iron(II) chloride with an alkali metal bis[tris(trimethylsilyl)methanide] in a nonpolar organic solvent. The reaction proceeds as follows :
FeCl2+2Na[N(SiMe3)2]→Fe[N(SiMe3)2]2+2NaCl
The by-product, sodium chloride, precipitates as a solid and can be removed by filtration. The remaining iron(2+) bis[tris(trimethylsilyl)methanide] can be purified by distillation or sublimation.
Industrial Production Methods
Industrial production methods for iron(2+) bis[tris(trimethylsilyl)methanide] are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated filtration systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Iron(2+) bis[tris(trimethylsilyl)methanide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(I) complexes.
Substitution: The tris(trimethylsilyl)methanide ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of other silylamides or phosphines as reagents.
Major Products Formed
Oxidation: Iron(III) bis[tris(trimethylsilyl)methanide] complexes.
Reduction: Iron(I) bis[tris(trimethylsilyl)methanide] complexes.
Substitution: Complexes with different ligands replacing the tris(trimethylsilyl)methanide ligands.
Applications De Recherche Scientifique
Iron(2+) bis[tris(trimethylsilyl)methanide] has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a reagent in organic synthesis.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying iron-containing enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of iron-based drugs.
Mécanisme D'action
The mechanism of action of iron(2+) bis[tris(trimethylsilyl)methanide] involves its ability to coordinate with various ligands and undergo redox reactions. The bulky tris(trimethylsilyl)methanide ligands provide steric protection to the iron center, allowing it to participate in selective reactions. The compound can interact with molecular targets such as small molecules, ions, and other metal complexes, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Iron(2+) bis[tris(trimethylsilyl)methanide] can be compared with other similar compounds, such as:
Iron(2+) bis[trimethylsilylamide]: Similar in structure but with different steric and electronic properties.
Iron(2+) bis[bis(trimethylsilyl)amide]: Another related compound with distinct reactivity and solubility characteristics.
Iron(2+) bis[tris(trimethylsilyl)silane]: A compound with similar ligands but different coordination chemistry.
The uniqueness of iron(2+) bis[tris(trimethylsilyl)methanide] lies in its bulky tris(trimethylsilyl)methanide ligands, which impart unique solubility, reactivity, and stability properties to the complex .
Propriétés
Numéro CAS |
345950-17-6 |
|---|---|
Formule moléculaire |
C20H54FeSi6 |
Poids moléculaire |
519.0 g/mol |
Nom IUPAC |
bis(trimethylsilyl)methyl-trimethylsilane;iron(2+) |
InChI |
InChI=1S/2C10H27Si3.Fe/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3;/q2*-1;+2 |
Clé InChI |
LBRPEHMIIPEXIE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


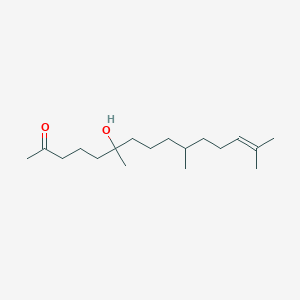
![3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B14241368.png)
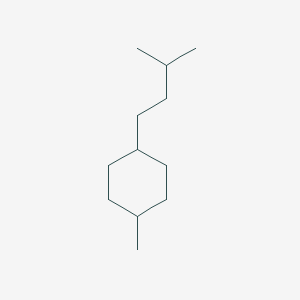
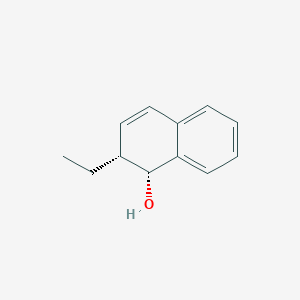
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
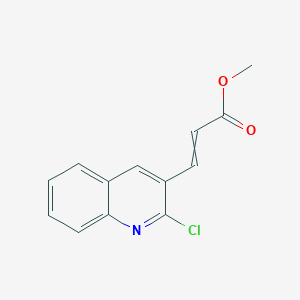
![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)

![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)


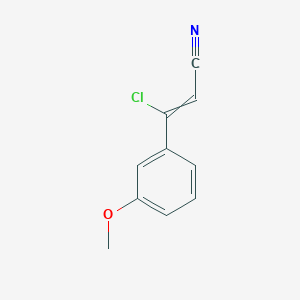
![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
